molecular formula C9H17NO2 B3149938 (r)-Tert-butyl pyrrolidine-3-carboxylate CAS No. 681288-45-9

(r)-Tert-butyl pyrrolidine-3-carboxylate

Cat. No.: B3149938
CAS No.: 681288-45-9
M. Wt: 171.24 g/mol
InChI Key: XWAHLXHVEMYNMY-SSDOTTSWSA-N
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Description

(r)-Tert-butyl pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHLXHVEMYNMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R Tert Butyl Pyrrolidine 3 Carboxylate and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for the production of single-enantiomer pharmaceuticals. For pyrrolidine (B122466) derivatives, controlling the stereochemistry at position 3 is a significant challenge addressed by innovative catalytic and substrate-controlled methods.

Enantioselective Nitrile Anion Cyclization Strategies

A highly effective strategy for the asymmetric synthesis of substituted pyrrolidines, including analogues of (R)-tert-butyl pyrrolidine-3-carboxylate, involves an enantioselective nitrile anion cyclization. This multi-step approach allows for the construction of the pyrrolidine ring with precise stereochemical control. acs.orgacs.orgnih.gov A practical, five-step, chromatography-free synthesis has been developed to produce N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid analogues, achieving high yields and excellent enantiomeric purity. acs.orgnih.govresearchgate.net

The initial phase of this synthetic route focuses on the preparation of a key acyclic precursor. The process begins with a catalytic asymmetric reduction of a prochiral ketone, such as 2-chloro-1-(2,4-difluorophenyl)ethanone. acs.orgnih.gov The Corey-Bakshi-Shibata (CBS) reduction is a notable method used for this transformation, establishing the first stereocenter. acs.orgresearchgate.net

Following the reduction, the resulting chlorohydrin undergoes a displacement reaction with a primary amine, for instance, tert-butylamine. The final step in preparing the cyclization substrate is a conjugate addition of this secondary amine to an activated alkene like acrylonitrile. acs.orgacs.orgnih.gov This sequence efficiently assembles the necessary components for the subsequent cyclization step. acs.org

Table 1: Substrate Preparation for Nitrile Anion Cyclization

StepReaction TypeKey ReagentsPurposeReference
1Catalytic Asymmetric Reduction(S)-MeCBS, Borane source (e.g., DEANB)Creates the initial chiral center from a prochiral ketone. acs.orgresearchgate.net
2Amine Displacementtert-butylamineIntroduces the N-substituent of the future pyrrolidine ring. acs.orgnih.gov
3Conjugate AdditionAcrylonitrileCompletes the carbon backbone of the acyclic precursor. acs.orgacs.org

The cornerstone of this synthetic strategy is the intramolecular nitrile anion cyclization. This key step proceeds via a 5-exo-tet pathway, a type of ring closure that is favored according to Baldwin's rules. acs.orgwikipedia.org The anion generated from the nitrile group attacks the carbon atom bearing the leaving group (e.g., chlorine), forming the five-membered pyrrolidine ring. acs.orgacs.orgnih.gov

A crucial feature of this cyclization is the clean inversion of the stereocenter at the C-4 position. acs.orgacs.orgnih.gov This inversion allows for the formation of a 1,3,4-trisubstituted chiral pyrrolidine with high diastereoselectivity. The reaction typically yields a mixture of trans and cis isomers with respect to the C3 and C4 substituents, with the trans isomer often being the major product. This process has been shown to produce the desired pyrrolidine nitrile in yields greater than 95% and with an enantiomeric excess (ee) ranging from 94-99%. acs.orgnih.govresearchgate.net

The efficiency and success of the nitrile anion cyclization are highly dependent on the choice of activating group for the nitrile and the base used for deprotonation. acs.orgacs.orgnih.gov The pKa of nitriles can vary significantly, making the selection of an appropriate base substrate-dependent. encyclopedia.pub For the cyclization to form N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid analogues, extensive optimization has identified diethyl chlorophosphate as the optimal activating group. acs.orgnih.gov

The base must be strong enough to deprotonate the α-carbon of the nitrile without causing unwanted side reactions. Research has demonstrated that lithium hexamethyldisilazide (LiHMDS) is the most effective base for this transformation, providing superior results compared to other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide. acs.orgacs.orgnih.gov

Table 2: Optimized Reagents for Nitrile Anion Cyclization

Reagent TypeOptimized ChoiceFunctionReference
Activating GroupDiethyl chlorophosphateEnhances the acidity of the nitrile proton, facilitating anion formation. acs.orgnih.gov
BaseLithium hexamethyldisilazide (LiHMDS)Deprotonates the nitrile to generate the nucleophilic anion for cyclization. acs.orgacs.orgnih.gov

Following the cyclization, the resulting mixture of trans and cis pyrrolidine nitriles is subjected to a hydrolysis step to yield the final carboxylic acid. This transformation is not merely a simple hydrolysis; it is a kinetically controlled epimerization and saponification process. acs.orgacs.orgnih.gov

During this step, the less stable cis isomer epimerizes to the more stable trans isomer. The subsequent saponification of the nitrile group to a carboxylic acid then "locks in" the desired trans stereochemistry. acs.orgresearchgate.net This elegant one-pot procedure allows for the conversion of the diastereomeric mixture into a single, highly pure trans-pyrrolidine carboxylic acid product, achieving both chemical and optical purity greater than 99.9%. acs.orgacs.orgnih.gov This demonstrates the robustness of the method for controlling the final stereochemical outcome.

Chiral Pool Utilization

An alternative and widely used strategy for asymmetric synthesis is the chiral pool approach, which utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netmdpi.comresearchgate.net For the synthesis of pyrrolidine derivatives like this compound, amino acids such as proline, 4-hydroxyproline, and aspartic acid are common starting points. nih.govnih.gov

This approach leverages the inherent chirality of the starting material to construct the target molecule. For example, 3-pyrrolidinylisoxazoles have been synthesized from both (R)- and (S)-aspartic acid. nih.gov Similarly, other complex pyrrolidines have been prepared from starting materials like 2,3-O-iso-propylidene-D-erythronolactol, derived from the chiral pool. nih.gov The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a complex proline analogue, has been achieved from enantiopure natural amino acids, highlighting the power of this method for creating structurally diverse and medicinally relevant molecules. nih.gov These methods underscore the versatility of the chiral pool in providing access to complex chiral structures without the need for developing a de novo asymmetric catalytic step. nih.gov

Derivations from Naturally Occurring Chiral Starting Materials

The synthesis of chiral compounds from readily available, inexpensive natural sources is a cornerstone of asymmetric synthesis. Chiral 3-hydroxypyrrolidine, a key precursor to this compound, can be prepared from natural malic acid. google.com This process typically involves a condensation reaction with benzylamine (B48309), followed by a reduction step using a strong reducing agent. google.com Similarly, other natural chiral pools, such as tartaric and glyceric acids, have been utilized to create novel pyrrolidine-based organocatalysts. mdpi.com The inherent chirality of these starting materials is transferred through the synthetic sequence to establish the desired stereochemistry in the final pyrrolidine product.

Pathways from Chiral Hydroxypyrrolidine Precursors

Chiral 3-hydroxypyrrolidine serves as a versatile intermediate in the synthesis of various derivatives, including this compound. A common pathway involves the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group, to form (R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidine. google.com This intermediate can be synthesized from precursors like chiral 1,2,4-butanetriol (B146131) or its derivatives. google.com For instance, a method involves reducing 4-halo-3-hydroxybutyrate to 4-halo-3-hydroxybutanol, selectively activating the primary alcohol, and then reacting it with an amine like benzylamine to form the chiral N-substituted-3-hydroxypyrrolidine. google.com The hydroxyl group can then be further functionalized or oxidized to introduce the carboxylate moiety. An efficient route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed starting from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, which generates a trans-alcohol precursor after reaction with a dianion. nih.gov

Applications of Chiral Carvone (B1668592) Derivatives in Related Syntheses

Chiral terpenes like (R)-(-)-carvone are valuable starting materials in organic synthesis due to their defined stereochemistry. While direct synthesis of this compound from carvone is not commonly cited, the principles of using such chiral synthons are widely applied. The chemical modification of natural monoterpenes is a strategy to create new molecules with potential biological activity. mdpi.com For example, the external double bond of carvone can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA), leaving the α,β-unsaturated ketone intact. mdpi.com These epoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce new functional groups and build complex chiral structures, which could conceptually include precursors for pyrrolidine ring systems.

Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles, avoiding the use of metals. mdpi.com Chiral pyrrolidines themselves are prominent organocatalysts, highlighting the importance of their own enantioselective synthesis. mdpi.com

Michael Addition Reactions for 5-Alkyl-Substituted Pyrrolidine-3-carboxylic Acids

A concise and atom-economical method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org This approach allows for the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in just two steps from accessible starting materials. rsc.orgsemanticscholar.org Bifunctional thiourea (B124793) derivatives have been successfully used as catalysts in the asymmetric Michael addition of aldehydes to α,β-unsaturated nitroalkenes. mdpi.com For example, using a catalyst derived from (R,R)-1,2-diphenylethylene-diamine (DPEN), the reaction between isobutyraldehyde (B47883) and trans-beta-nitrostyrene (B46478) can achieve an enantiomeric excess of 97–99% ee. mdpi.com The reaction conditions, particularly the solvent, can significantly impact both the yield and the enantioselectivity. mdpi.com

Organocatalytic Michael Addition for Pyrrolidine Synthesis
Catalyst TypeReactantsKey FindingsYieldEnantiomeric Excess (ee)Reference
Bifunctional Thiourea4-Alkyl-substituted 4-oxo-2-enoates and NitroalkanesConcise, atom-economical synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.Not specifiedUp to 97% rsc.orgrsc.org
(R,R)-DPEN-ThioureaIsobutyraldehyde and trans-beta-NitrostyreneHigh enantioselectivity achieved; solvent effects are significant. Water can be an effective solvent.Good to High97-99% mdpi.com
Pyrrolidine-basedAldehydes and NitroolefinsNew catalysts with bulky C2 substituents proved effective.Not specifiedUp to 85% nih.gov
Cyclization-Rearrangement Cascade Reactions for Asymmetric γ-Lactam Construction

Asymmetric cascade reactions provide an efficient route to complex chiral molecules from simple starting materials in a single operation. A chiral thiourea-catalyzed Michael/ring-reorganization cyclization of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones facilitates the asymmetric synthesis of γ-lactams. rsc.orgbohrium.com These γ-lactams, which are structurally related to pyrrolidines, are obtained in good yields and with excellent stereoselectivity. rsc.orgresearchgate.net This method can generate complex products with three contiguous chiral centers under mild conditions, demonstrating its potential for creating structurally diverse and optically pure nitrogen heterocycles. rsc.orgbohrium.com The scalability of this reaction has been confirmed through gram-scale experiments without loss of yield or stereoselectivity. rsc.orgresearchgate.net

Asymmetric γ-Lactam Construction via Cascade Reaction
CatalystReactantsProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Thiourea3-Methyleneoxindoles and N-(p-toluenesulfonyl)-α-amino ketonesOptically Pure γ-Lactams60-86%Up to 20:1>99% rsc.orgbohrium.comresearchgate.net

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis offers powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. In the context of pyrrolidine synthesis, palladium-catalyzed reactions have been employed to create complex, substituted ring systems. One notable strategy involves the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs utilizing a C(sp³)–H activation strategy. nih.gov This approach enables the coupling of highly functionalized aryl iodides with a pyrrolidine scaffold under palladium catalysis. nih.gov The power of this method is highlighted by its ability to function even with sterically hindered or highly functionalized substrates. nih.gov Furthermore, palladium-catalyzed alkene carboamination and carboalkoxylation reactions provide access to biologically important pyrrolidine derivatives from various (hetero)arylthianthrenium triflates. organic-chemistry.org These transformations showcase the broad applicability of palladium catalysis in the stereoselective synthesis of functionalized pyrrolidines.

Directed C(sp³)-H Activation and Arylation Protocols

The direct functionalization of otherwise unreactive C(sp³)–H bonds represents a powerful strategy in modern organic synthesis. For pyrrolidine derivatives, this approach allows for the introduction of aryl groups at specific positions, bypassing the need for pre-functionalized starting materials.

Research has demonstrated the viability of palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidine-3-carboxamide (B1289381) derivatives. nih.gov This transformation is facilitated by a directing group, such as a dimethylaminoquinoline amide, which coordinates to the palladium catalyst and positions it in proximity to the target C-H bonds. Deuterium (B1214612) labeling studies have provided insight into the mechanism and selectivity of this reaction. When a pyrrolidine-3-carboxamide was subjected to deuteration conditions, significant deuterium incorporation was observed at the C4 position, with both cis- and trans-C(4)–H bonds being deuterated. nih.gov This indicates that C-H activation at this position is a key process. In contrast, arylation of the resulting palladacycle intermediate with 4-iodoanisole (B42571) yielded the 4-arylated product as a single cis-diastereomer, highlighting the stereochemical control exerted by the catalytic system. nih.gov

Cross-Coupling Reactions for Pyrrolidine Functionalization

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been extensively applied to the functionalization of the pyrrolidine ring.

One notable application is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. researchgate.net This method involves the enantioselective deprotonation of N-Boc-pyrrolidine to form a chiral 2-pyrrolidinolithium species. Subsequent transmetalation with zinc chloride generates a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc intermediate can then be coupled with a variety of aryl halides in the presence of a palladium catalyst, such as one generated from Pd(OAc)₂ and t-Bu₃P·HBF₄, to produce 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity. researchgate.net

Palladium-catalyzed cross-coupling has also been employed to functionalize 2-alkylidenepyrrolidines. google.comrsc.org In this approach, the exocyclic double bond is first brominated. The resulting vinyl bromide can then participate in Suzuki coupling reactions with various boronic acids to introduce a range of substituents. rsc.org For example, the Suzuki reaction of a Z-configured vinyl bromide with 4-chlorophenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0), proceeds in high yield. rsc.org

General Synthetic Routes and Intermediate Compounds

Preparation from Substituted Pyrrolidine Derivatives

A common and versatile strategy for synthesizing complex pyrrolidine derivatives, such as analogues of this compound, involves the modification of readily available, optically pure pyrrolidine precursors. masterorganicchemistry.com This approach leverages the existing stereocenter of the starting material to build molecular complexity through a sequence of chemical transformations. A key pathway involves the conversion of a hydroxyl-substituted pyrrolidine into various functionalized targets via sulfonyloxy intermediates and subsequent nucleophilic substitutions. google.com

Formation of Sulfonyloxy Intermediates

A critical step in the functionalization of hydroxyl-substituted pyrrolidines is the conversion of the hydroxyl group into a more effective leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. These sulfonyloxy compounds are highly reactive towards nucleophilic substitution.

For instance, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be converted to (R)-tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate. google.com The reaction is carried out by treating the alcohol with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). google.com Similarly, commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is readily converted into tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate by reaction with methanesulfonyl chloride. google.com This mesylate serves as a key intermediate for introducing new functional groups at the C3 position.

Starting MaterialReagentBaseSolventProduct
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylatep-Toluenesulfonyl chlorideTriethylamineDichloromethane(R)-tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylateMethanesulfonyl chlorideNot specifiedNot specifiedtert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
Malonate Adduct Formation with Stereochemical Inversion

With a reactive sulfonyloxy intermediate in hand, nucleophilic substitution can be employed to form new carbon-carbon bonds. The reaction of a pyrrolidine mesylate or tosylate with a malonic ester enolate is a classic Sₙ2 reaction that proceeds with inversion of configuration at the chiral center.

Specifically, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate reacts with diethyl malonate to form diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate. google.com The reaction is performed in the presence of a suitable base, which deprotonates the diethyl malonate to form the nucleophile. The nucleophile then attacks the carbon bearing the mesylate leaving group, resulting in the formation of the C-C bond and inversion of the stereocenter from (R) to (S). google.com This process is a key step in a synthetic route that ultimately yields tert-butyl (S)-3-vinylpyrrolidine-1-carboxylate. google.comyoutube.com

Leaving GroupBaseSolventTemperatureProduct
MethylsulfonyloxyPotassium tert-butoxide1-Methyl-2-pyrrolidinone65 °CDiethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
MethylsulfonyloxySodium ethoxideEthanol78 °C (Reflux)Diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
Reduction to Hydroxyethyl (B10761427) and Iodoethyl Derivatives

Following the formation of the malonate adduct, the ester groups can be further transformed. The patent literature outlines a pathway where diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is converted into tert-butyl (S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate and subsequently to tert-butyl (S)-3-(2-iodoethyl)pyrrolidine-1-carboxylate. youtube.com

This transformation involves two distinct steps:

Reduction of the Esters: The diester functionality of the malonate adduct is reduced to a diol. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. masterorganicchemistry.com This reaction reduces both ester groups to primary alcohols, resulting in the formation of the 2-(pyrrolidin-3-yl)ethanol moiety. masterorganicchemistry.comdoubtnut.com

Conversion to Iodide: The resulting primary alcohol (the hydroxyethyl group) can then be converted into an iodoethyl group. A common method for this conversion is treatment with red phosphorus and iodine (P/I₂), which effectively transforms primary alcohols into the corresponding alkyl iodides. Alternatively, the alcohol can be converted back into a sulfonate ester (tosylate or mesylate) and then subjected to substitution with a source of iodide, such as sodium iodide. google.com

This sequence provides a route to valuable iodoethyl-substituted pyrrolidine intermediates, which can be used in further synthetic elaborations. youtube.com

Synthesis of (R)-3-vinylpyrrolidine-1-carboxylate and Related Intermediates

A significant pathway to access analogues of this compound involves the synthesis of the versatile intermediate, (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate. The preparation of this compound is a multi-step process that begins with a protected pyrrolidine precursor and proceeds through several key intermediates. google.comgoogle.com

A common starting material is (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. This compound reacts with diethyl malonate in the presence of a base like sodium ethoxide or potassium tert-butoxide to form diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate. google.com This malonate derivative is a crucial intermediate, which can be hydrolyzed and then decarboxylated to yield (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. google.com

The subsequent steps involve the reduction of the carboxylic acid to an alcohol, forming tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. google.com This alcohol can then be converted into a leaving group, for instance, by reaction with methanesulfonyl chloride to give a mesylate, or by conversion to an iodide. google.com The final step is an elimination reaction, typically using a base, to generate the vinyl group, thus affording the target (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate. google.comgoogle.com

Table 1: Synthetic Pathway for (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate

Step Starting Material Reagents Intermediate/Product
1 (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate Diethyl malonate, Sodium ethoxide, Ethanol Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
2 Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate Acidification (e.g., HCl) (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
3 (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid Reduction (e.g., with a suitable reducing agent) tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
4 tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Methanesulfonyl chloride, Triethylamine tert-Butyl (R)-3-(2-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate
5 tert-Butyl (R)-3-(2-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate Base (for elimination) (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate

This table outlines a representative synthetic sequence. Reagents and conditions can be varied. google.com

Synthesis of Related Pyrrolidine-Carboxylate Scaffolds

The versatility of the pyrrolidine ring allows for the synthesis of a wide array of carboxylate scaffolds through various chemical transformations, including multicomponent reactions and stereoselective condensations.

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid construction of complex molecular scaffolds, including pyrrolidine derivatives. acs.orgnih.gov The Ugi and Passerini reactions, for example, utilize isocyanides to assemble peptide-like structures and heterocycles. nih.govwikipedia.org These reactions can be adapted to synthesize pyrrolidine-based dipeptide mimics. nih.gov For instance, an Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed cyclization can yield 2-substituted pyrrolidine mimics. nih.gov

The synthesis of pyrrolidine-2,5-diones and related oxo-pyrrolidines can be achieved through various synthetic routes, including Michael addition reactions. nih.gov Furthermore, multicomponent reactions under ultrasound irradiation have been developed for the one-pot synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives from keto carboxylic acids, primary amines, and isocyanides. tandfonline.com Another approach involves the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins, which proceeds through a Smiles rearrangement and intramolecular cyclization to directly form an imino-pyrrolidine-thione scaffold. acs.org

Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of enantiomerically pure compounds. Stereoselective methods for synthesizing pyrrolidine derivatives often involve the cyclization of acyclic precursors where the configuration of an existing chiral center is retained. nih.gov

One such approach is the cyclization of an acyclic amino alcohol. For example, a convenient enantioselective synthesis of Anisomycin features the cyclization of an alcohol using sodium hydride in DMF at room temperature to give a Boc-protected pyrrolidine, preserving the stereochemistry of the precursor. nih.gov Similarly, the reaction of (S)-3-hydroxy-pyrrolidinol hydrochloride with di-tert-butyl dicarbonate, followed by mesylation and subsequent reaction with an amine, proceeds while maintaining the configuration of the chiral center to produce (R)-3-amino-pyrrolidine derivatives. googleapis.com These methods highlight how intramolecular condensation can be a reliable strategy for forming the pyrrolidine ring without compromising stereochemical purity. nih.gov

Protecting Group Strategies in Pyrrolidine Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like pyrrolidine derivatives, preventing unwanted side reactions of sensitive functional groups. jocpr.comwikipedia.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

In pyrrolidine synthesis, the secondary amine of the pyrrolidine ring is commonly protected. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. nih.govgoogleapis.com The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid. nih.govlibretexts.org This strategy is evident in the synthesis of Vildagliptin, where a Boc-protected pyrrolidine is carried through several steps before deprotection. nih.gov

Other common protecting groups for amines include the Benzyl (Bn) and Carboxybenzyl (Cbz) groups, which are often removed by hydrogenolysis. wikipedia.orglibretexts.org For hydroxyl groups, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) are frequently employed due to their straightforward installation and removal with fluoride (B91410) ions. libretexts.org The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is crucial for synthesizing highly functionalized pyrrolidines, allowing for the stepwise manipulation of different parts of the molecule. wikipedia.org

Table 2: Common Protecting Groups in Pyrrolidine Synthesis

Functional Group Protecting Group Abbreviation Common Deprotection Conditions
Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA, HCl) nih.govlibretexts.org
Amine Carboxybenzyl Cbz Hydrogenolysis wikipedia.org
Amine Benzyl Bn Hydrogenolysis libretexts.org
Amine Tosyl Ts Strong acid or reducing agents wikipedia.org
Hydroxyl tert-Butyldimethylsilyl TBDMS Fluoride ion (e.g., TBAF) or acid libretexts.org
Carboxylic Acid Benzyl ester Bn ester Hydrogenolysis libretexts.org

Advanced Functionalization and Derivatization Strategies

Chemical Modifications of the Pyrrolidine (B122466) Core

The pyrrolidine core, a five-membered nitrogen-containing ring, is amenable to various chemical transformations. rsc.org These modifications, including alkylation, acylation, oxidation, and reduction, allow for the fine-tuning of the molecule's steric and electronic properties.

Alkylation and Acylation Reactions on Pyrrolidines

Alkylation and acylation are fundamental reactions for functionalizing the pyrrolidine nitrogen. The secondary amine in the pyrrolidine ring is a good nucleophile and readily reacts with alkyl halides or acylating agents. libretexts.org

Alkylation introduces an alkyl group onto the nitrogen atom. This reaction is a standard SN2 process where the amine displaces a leaving group from an alkyl halide. libretexts.org For instance, primary amines can be converted into secondary amines, and secondary amines, like the one in the pyrrolidine ring, can be transformed into tertiary amines. organic-chemistry.org

Acylation involves the introduction of an acyl group (R-C=O) onto the pyrrolidine nitrogen, forming an amide. This is often achieved using acyl chlorides or anhydrides. A notable application is the Friedel-Crafts reaction, which, while typically associated with aromatic rings, provides a conceptual basis for the electrophilic substitution reactions that can be adapted for heteroatomic systems. libretexts.org The N-Boc (tert-butoxycarbonyl) group, already present in the parent compound, is itself a product of acylation and serves to protect the nitrogen, influencing its reactivity in subsequent steps.

Reaction TypeReagent ClassProductGeneral Transformation
Alkylation Alkyl Halide (R-X)Tertiary Amine>N-H → >N-R
Acylation Acyl Chloride (R-COCl)Amide>N-H → >N-C(=O)R

Oxidative and Reductive Transformations of Pyrrolidine Derivatives

The pyrrolidine ring can undergo both oxidative and reductive transformations to yield a variety of useful derivatives.

Oxidative transformations can lead to the formation of pyrroles, which are aromatic N-heterocycles. acs.org This dehydrogenation is often challenging due to the sensitivity of pyrroles to the required oxidative conditions. acs.org Hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO)n and o-iodoxybenzoic acid (IBX), have been used for the oxidation of N-protected pyrrolidines. acs.orgnih.gov For example, the thermal oxidation of pyrrolidine can produce 2-pyrrolidone and subsequently succinimide, eventually leading to polymeric brown materials. tamu.edu In the context of drug metabolism, cytochrome P450 enzymes can catalyze the δ-oxidation of a pyrrolidine moiety, leading to ring-opening. nih.gov

Reductive transformations are commonly employed to synthesize substituted pyrrolidines from pyrrole (B145914) precursors. The heterogeneous catalytic hydrogenation of substituted pyrroles can produce functionalized pyrrolidines with high diastereoselectivity, creating multiple new stereocenters. nih.govacs.orgacs.org Common catalysts for this transformation include rhodium-on-alumina (Rh/Al₂O₃) and palladium-on-carbon (Pd/C). acs.orgacs.org The reduction of a lactam group within a pyrrolidine-containing structure can be achieved with reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. libretexts.orgnih.gov

TransformationStarting MaterialReagent/CatalystProductKey FindingCitation
Oxidation N-Protected Pyrrolidine(PhIO)n, IBXα-Azido ProductDirect chemical oxidation to products that form N-acyliminium ions. nih.gov
Oxidation PyrrolidineHeat, Air2-Pyrrolidone, SuccinimideStep-wise oxidation leads to complex polymeric materials. tamu.edu
Reduction Substituted PyrroleRh/Al₂O₃, H₂Diastereomerically Pure PyrrolidineHighly diastereoselective reduction of both ketone and pyrrole ring. acs.orgacs.org
Reduction Pyrrolidine-2-carboxamideLiAlH₄Pyrrolidin-2-ylmethanamineReduction of amide to amine while maintaining optical purity. nih.gov

Hydrolysis and Saponification of Carboxylate and Nitrile Groups

The tert-butyl carboxylate group of (r)-tert-butyl pyrrolidine-3-carboxylate can be removed through hydrolysis to yield the corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid (also known as β-proline). core.ac.ukrsc.org This transformation is typically carried out under acidic conditions to cleave the tert-butyl ester. Saponification, which is the hydrolysis of an ester under basic conditions, can also be employed, particularly for other types of esters like methyl or ethyl esters. These methods are fundamental for deprotection or for creating a carboxylic acid moiety that can be used in further reactions, such as amide bond formation. core.ac.ukrsc.org

Similarly, if a nitrile group were present on the pyrrolidine scaffold, it could be hydrolyzed to a carboxylic acid or reduced to a primary amine, showcasing another route for functional group interconversion. libretexts.org

Introduction of Diverse Functional Groups

Beyond modifying the core, strategies have been developed to introduce a wide range of functional groups onto the pyrrolidine scaffold, significantly enhancing its synthetic potential.

Formation of Amine and Carboxylic Acid Functionalities from Precursors

The synthesis of pyrrolidine derivatives featuring amine and carboxylic acid groups is crucial for their use as building blocks.

Carboxylic acid functionalities are often generated from precursors like esters or nitriles, as discussed in section 3.1.3. For example, organocatalytic enantioselective Michael addition reactions have been developed to create 5-alkyl-substituted pyrrolidine-3-carboxylic acids. core.ac.ukrsc.orgrsc.orgsemanticscholar.org

Amine functionalities can be formed through the reduction of amides or nitriles using strong reducing agents like LiAlH₄. libretexts.org This converts carboxylic acid derivatives into amines with the same number of carbon atoms. libretexts.org Another powerful method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond and, ultimately, a more substituted amine. libretexts.orgnih.gov

Arylation and Heteroarylation of Pyrrolidine Rings

The introduction of aryl and heteroaryl groups onto the pyrrolidine ring is a significant strategy for creating derivatives with potential biological activity. nih.gov N-aryl pyrrolidines are present in a wide variety of bioactive compounds. nih.gov

Direct C-H arylation of the pyrrolidine ring, often at the α-position to the nitrogen, has been achieved using various catalytic methods. rsc.org Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, are common approaches for N-arylation. nih.govhelsinki.fi More recently, photocatalytic methods have emerged as a milder alternative for these C-N coupling reactions. helsinki.fi

Furthermore, copper-catalyzed radical relay mechanisms have been developed for the selective δ C-H (hetero)arylation of sulfonamides, demonstrating the ability to functionalize C-H bonds distant from the directing group. researchgate.net Palladium-catalyzed intramolecular amination of C-H bonds can also be used to synthesize pyrrolidine compounds. organic-chemistry.org These methods provide powerful tools for the late-stage functionalization of the pyrrolidine scaffold.

ReactionCatalyst/MethodPosition FunctionalizedKey FeatureCitation
N-Arylation Transition-metal catalystsNitrogenBuchwald-Hartwig, Ullmann-Goldberg, and Chan-Evans-Lam reactions are common. nih.govhelsinki.fi
α-C–H Arylation Redox-neutral one-pot methodα-position to NitrogenGreen and practical alternative to metal-mediated functionalization. rsc.org
Photocatalytic N-Arylation Photoredox catalystsNitrogenOffers milder reaction conditions compared to traditional methods. helsinki.fi
δ C–H Arylation Cu-catalystδ-position C-H bondUtilizes a radical relay mechanism for remote C-H functionalization. researchgate.net

Alkyne and Triazole Formation via Coupling Reactions

The introduction of alkyne functionalities and their subsequent conversion to 1,2,3-triazoles represents a powerful strategy for creating complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgnih.gov These triazole rings can act as stable linkers or pharmacophores, often mimicking the properties of amide bonds. nih.gov

The synthesis of alkyne derivatives of this compound can be envisioned through several synthetic routes. One plausible approach involves the modification of the carboxylic acid functionality. For instance, the carboxylic acid can be reduced to an alcohol, which is then converted to a suitable leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with an acetylide anion would yield the desired terminal alkyne. Alternatively, cross-coupling reactions, such as the Sonogashira coupling, can be employed if a suitable halide or triflate precursor is prepared from the pyrrolidine ring. nih.govresearchgate.net

Once the alkyne-functionalized pyrrolidine is obtained, it can readily undergo the CuAAC reaction with a wide range of organic azides to produce a library of triazole derivatives. This reaction is known for its high yields, mild reaction conditions, and tolerance of various functional groups. beilstein-journals.orgacs.org The combination of the chiral pyrrolidine core with the versatile triazole moiety has been explored for the development of new antifungal agents. researchgate.net

Table 1: Representative Reaction Conditions for Alkyne and Triazole Formation

StepReactionReagents and ConditionsTypical Yield
1Alkyne Synthesis (via Sonogashira Coupling) Aryl/vinyl halide, terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF or DMF), room temperature to 80°C. nih.gov70-95%
2Triazole Formation (CuAAC) Pyrrolidine-alkyne, organic azide, Cu(I) source (e.g., CuSO₄/sodium ascorbate (B8700270) or CuI), solvent (e.g., t-BuOH/H₂O, CH₃CN), room temperature. researchgate.netresearchgate.net85-98%

This table presents generalized conditions based on literature for Sonogashira coupling and CuAAC reactions and may require optimization for specific substrates.

Thioester Derivatization of Carboxylic Acids

Thioesters are valuable synthetic intermediates, particularly in peptide chemistry and for the construction of complex natural products. They can be activated to form amide bonds under mild conditions. The conversion of the carboxylic acid group of N-Boc-(r)-pyrrolidine-3-carboxylic acid to a thioester introduces a versatile handle for further elaboration.

A direct and efficient method for the synthesis of thioesters from carboxylic acids involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.gov This one-step protocol offers a practical alternative to multi-step procedures that often require the pre-activation of the carboxylic acid. nih.gov The reaction generally proceeds with good chemoselectivity, tolerating various functional groups such as carbamates, esters, and amides, which is crucial when working with protected amino acid derivatives like this compound. nih.gov

The reaction of N-Boc-(r)-pyrrolidine-3-carboxylic acid with Lawesson's reagent in a suitable solvent such as dichloromethane (B109758) (DCM) can provide the corresponding thioacid. This thioacid can then be alkylated in situ or in a subsequent step to furnish the desired thioester. It is important to note that for chiral substrates, careful optimization of reaction conditions may be necessary to minimize epimerization. nih.gov

Table 2: General Protocol for Thioester Synthesis from Carboxylic Acids

ReactantReagentSolventConditionsProductTypical Yield
Carboxylic AcidLawesson's ReagentDichloromethane (DCM) or Tetrahydrofuran (THF)Room temperature to reflux, 1-12 hThioacid/Thioester60-85%

This table outlines a general procedure for the conversion of carboxylic acids to thioesters using Lawesson's reagent. Specific conditions may vary depending on the substrate.

Applications in Complex Molecular Architecture Synthesis

Building Block in Chiral Pharmaceutical Intermediate Synthesis

The enantiomerically pure nature of (r)-tert-butyl pyrrolidine-3-carboxylate makes it a highly sought-after precursor in the pharmaceutical industry for the synthesis of chiral drug intermediates. The pyrrolidine (B122466) ring is a common scaffold in a multitude of biologically active compounds, and the ability to introduce this moiety with a defined stereochemistry is paramount for achieving desired pharmacological activity and minimizing off-target effects. nih.gov

This compound is instrumental in the synthesis of precursors for a variety of bioactive compounds. The pyrrolidine scaffold is a key structural motif in numerous natural products and synthetic drugs, including vitamins, hormones, and alkaloids. researchgate.net Its derivatives are integral to the creation of drugs targeting a wide range of diseases. For instance, pyrrolidine-containing compounds have been developed as antivirals, antibiotics, and central nervous system agents. nih.govnih.gov The stereocenter at the 3-position of the pyrrolidine ring is often crucial for the biological activity of the final compound, making the use of enantiomerically pure starting materials like this compound essential. nih.gov

Beyond the pyrrolidine core itself, this compound can be utilized as a starting material for the synthesis of other important heterocyclic scaffolds, such as piperidine derivatives. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. researchgate.net Synthetic strategies can involve ring-expansion reactions or multi-step sequences that transform the five-membered pyrrolidine ring into a six-membered piperidine ring, while retaining the crucial stereochemical information from the starting material. The introduction of a chiral piperidine scaffold can significantly impact a drug molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net

Interactive Data Table: Examples of Bioactive Scaffolds Derived from Pyrrolidine Precursors

Bioactive ScaffoldTherapeutic AreaReference
Pyrrolidine-based antiviralsInfectious Diseases nih.gov
Piperidine alkaloidsVarious nih.gov
Pyrrolidine-containing antibioticsInfectious Diseases nih.gov
CNS agents with pyrrolidine coreNeurology nih.gov

Role in Asymmetric Catalysis

The pyrrolidine ring, particularly when derived from proline and its analogues, is a cornerstone of organocatalysis. This compound can be readily converted into various organocatalysts that are effective in promoting a wide range of asymmetric transformations.

Derivatives of this compound have been successfully employed as organocatalysts in key carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. For example, pyrrolidine-based catalysts are highly effective in promoting asymmetric Michael additions, a powerful method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net These catalysts create a chiral environment around the reactants, directing the formation of one enantiomer of the product over the other with high selectivity. The tert-butyl ester group can play a significant role in tuning the catalyst's reactivity and stereoselectivity. mdpi.com

The development of novel pyrrolidine-based organocatalysts is an active area of research, with this compound serving as a versatile starting point. By modifying the carboxylate group and the nitrogen atom, a diverse library of catalysts can be synthesized. These catalysts have found broad application in various asymmetric reactions, including aldol reactions, Mannich reactions, and Diels-Alder reactions. mdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal performance for a specific transformation. The use of these organocatalysts is often advantageous as they are typically less sensitive to air and moisture compared to many metal-based catalysts, and they align with the principles of green chemistry.

Interactive Data Table: Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Reaction TypeCatalyst TypeKey FeatureReference
Michael AdditionDi- and TripeptidesHigh enantioselectivity mdpi.com
Aldol ReactionProlinamidesSolvent-free conditions mdpi.com
Mannich ReactionModified ProlinesAccess to chiral β-amino carbonyls mdpi.com

Total Synthesis of Natural Products and Analogues

This chiral building block has been instrumental in the synthesis of various alkaloids, a class of naturally occurring compounds with a wide range of physiological activities. For instance, it can serve as a key starting material in the synthesis of pyrrolizidine and indolizidine alkaloids, which are known for their diverse biological properties. nih.gov The synthesis of complex alkaloids such as alexine and its stereoisomers has been achieved using strategies that rely on chiral pyrrolidine precursors. nih.gov Furthermore, the principles of asymmetric synthesis using chiral building blocks like this compound have been applied to the total synthesis of marine alkaloids, such as the clavepictines. nih.govsemanticscholar.org The ability to construct these intricate molecular architectures with high stereocontrol is a testament to the utility of this versatile chiral building block.

Synthetic Pathways to Polyhydroxylated Pyrrolidine and Piperidine Alkaloids

Polyhydroxylated pyrrolidine and piperidine alkaloids, often referred to as iminosugars, represent a significant class of natural products with a broad spectrum of biological activities. These compounds are characterized by a nitrogen-containing ring adorned with multiple hydroxyl groups, mimicking the structure of monosaccharides. This structural similarity allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes that play crucial roles in various biological processes.

While direct synthetic pathways commencing from this compound to specific polyhydroxylated alkaloids are not extensively detailed in readily available literature, the synthesis of such alkaloids frequently relies on chiral pyrrolidine precursors. The general strategies involve the stereoselective introduction of hydroxyl groups onto the pyrrolidine ring and subsequent modifications. For instance, the synthesis of polyhydroxylated pyrrolizidine alkaloids, a related class of compounds, often starts from chiral pyrrolidine derivatives. nih.govuow.edu.au These syntheses underscore the importance of the chiral pyrrolidine core in establishing the stereochemistry of the final product.

The synthesis of these complex alkaloids often involves a series of key reactions, including:

Stereoselective Dihydroxylation: The introduction of hydroxyl groups with specific stereochemistry is often achieved using reagents like osmium tetroxide.

Epoxidation and Ring-Opening: The formation of an epoxide followed by nucleophilic ring-opening is another common strategy to install hydroxyl and other functional groups.

Functional Group Interconversion: The carboxylate functionality in this compound can be reduced to an alcohol, which can then be further elaborated.

The versatility of the pyrrolidine scaffold allows for the synthesis of a diverse range of polyhydroxylated alkaloids, including those with pyrrolizidine and indolizidine skeletons.

Alkaloid Class Core Structure General Synthetic Strategy
Polyhydroxylated PyrrolidinesPyrrolidineStereoselective hydroxylation of a chiral pyrrolidine precursor.
Polyhydroxylated PiperidinesPiperidineRing expansion of a pyrrolidine derivative or de novo synthesis from acyclic precursors.
Polyhydroxylated Pyrrolizidine AlkaloidsPyrrolizidine (5/5 fused ring system)Annulation of a second ring onto a functionalized pyrrolidine core. nih.gov
Polyhydroxylated Indolizidine AlkaloidsIndolizidine (5/6 fused ring system)Annulation of a six-membered ring onto a pyrrolidine precursor.

Construction of Diverse Chiral Heterocyclic Frameworks

The pyrrolidine ring of this compound serves as a versatile scaffold for the construction of a wide variety of chiral heterocyclic frameworks beyond polyhydroxylated alkaloids. The ability to functionalize the ring at multiple positions, coupled with its inherent chirality, makes it a valuable starting point for the synthesis of novel and complex molecular architectures.

One powerful strategy for constructing diverse heterocyclic frameworks from pyrrolidine precursors is the use of multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This reaction allows for the rapid assembly of complex pyrrolidine-containing structures with a high degree of stereocontrol. While not starting directly from the title compound, these methods highlight the utility of the pyrrolidine motif.

Furthermore, the functional groups present in this compound can be manipulated to build fused and spirocyclic ring systems. For example, the carboxylate can be converted into an amino group, which can then participate in cyclization reactions to form bicyclic structures.

The construction of these diverse frameworks is crucial for the development of new therapeutic agents and molecular probes. The chiral nature of the starting material ensures that the resulting molecules are enantiomerically pure, which is often a critical requirement for biological activity.

Fragment-Based Approaches in Chemical Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this initial screen are then optimized and grown into more potent drug candidates. The three-dimensional shape of fragments is a key consideration in FBDD, as it influences their binding to the target protein. whiterose.ac.ukwhiterose.ac.uk

The pyrrolidine scaffold, as found in this compound, is an excellent starting point for the design and synthesis of three-dimensional fragments. nih.gov The non-planar nature of the pyrrolidine ring provides access to chemical space that is often underexplored by the flat, aromatic compounds that have traditionally dominated fragment libraries.

The synthesis of fragment libraries based on the pyrrolidine scaffold allows for the systematic exploration of chemical space around a privileged core structure. By varying the substituents on the pyrrolidine ring, chemists can generate a diverse collection of fragments with different shapes, sizes, and physicochemical properties.

Fragment Design Strategy Key Features Example Application
Scaffold-Based DiversityA common core scaffold (e.g., pyrrolidine) is decorated with a variety of substituents.Generation of a library of substituted pyrrolidines for screening against a panel of protein targets.
Three-Dimensional FragmentsFragments are designed to have a high fraction of sp3-hybridized carbons, leading to more complex three-dimensional shapes. nih.govImproved binding to proteins with deep and complex binding pockets.
Stereochemical DiversitySynthesis of fragments with different stereoisomers to probe the chiral recognition of the target protein. nih.govIdentification of enantiomerically specific binders.

Site-Selective Functionalization of Complex Molecular Scaffolds

The ability to selectively functionalize a specific position within a complex molecule is a major challenge in organic synthesis. Site-selective reactions allow for the late-stage modification of complex scaffolds, which is particularly valuable in drug discovery and development.

Recent advances in catalysis have enabled the site-selective functionalization of C(sp3)-H bonds, which are ubiquitous in organic molecules. nih.gov While not directly demonstrated on this compound itself, strategies developed for related proline derivatives showcase the potential for such transformations. For instance, palladium-catalyzed C-H activation has been used for the stereoselective arylation of N-Boc-D-proline derivatives. nih.gov This type of methodology could potentially be applied to the pyrrolidine ring of this compound to introduce new substituents at specific positions.

The development of catalysts and reagents that can achieve high levels of site-selectivity is an active area of research. The ability to selectively functionalize the pyrrolidine ring of this compound would further enhance its utility as a versatile building block in the synthesis of complex molecules.

Q & A

Q. What are the key synthetic routes for (R)-tert-butyl pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. Common steps include:

  • Protection/Deprotection : Use of tert-butyl chloroformate to introduce the tert-butyl carbamate group, followed by selective deprotection for functionalization .
  • Functional Group Modifications : Reactions such as nucleophilic substitution (e.g., introducing hydroxymethyl or amino groups) under mild conditions (0–20°C) in dichloromethane with catalysts like DMAP and triethylamine .
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure products .

Q. How is the stereochemistry of this compound confirmed?

Stereochemical confirmation relies on:

  • Chiral HPLC : To separate enantiomers and determine enantiomeric excess .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related tert-butyl pyrrolidine derivatives .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analyze diastereotopic protons and coupling constants to infer spatial arrangement .

Q. What are the typical functionalization reactions for this compound?

The tert-butyl ester and pyrrolidine core enable diverse transformations:

  • Deprotection : Acidic conditions (e.g., TFA) remove the tert-butyl group, exposing the pyrrolidine nitrogen for further reactions .
  • Amidation/Coupling : The carboxylate reacts with amines or carbonylating agents to form amides or ureas, useful in peptide mimetics .
  • Substitution : Halogenation or sulfonylation at the pyrrolidine 3-position introduces pharmacophores for bioactivity studies .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

Rational design strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the pyrrolidine 3-position (e.g., introducing chloropyridine or cyclopropyl groups) to optimize binding to targets like enzymes or receptors .
  • Bioisosteric Replacements : Replacing the tert-butyl group with trifluoromethyl or boronate esters to improve metabolic stability .
  • Molecular Docking : Computational modeling predicts interactions with biological targets (e.g., kinase active sites) to guide synthetic priorities .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield optimization involves:

  • Catalyst Screening : Testing bases (e.g., triethylamine vs. DIPEA) to minimize side reactions during coupling steps .
  • Reactor Technology : Continuous flow microreactors improve heat/mass transfer, enhancing reproducibility and scalability .
  • In Situ Monitoring : Techniques like FTIR or LC-MS track intermediate formation, enabling real-time adjustments to reaction conditions .

Q. How does this compound interact with biological targets at the molecular level?

Mechanistic studies employ:

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for targets like GPCRs or ion channels .
  • Kinetic Studies : Stop-flow techniques measure reaction rates of the compound with enzymes (e.g., proteases) to elucidate catalytic mechanisms .
  • Metabolic Profiling : Radiolabeled analogs (e.g., 14C^{14}\text{C}-tert-butyl) track metabolic pathways in cell-based assays .

Q. What analytical methods address spectral data discrepancies in structural characterization?

Contradictions arise from:

  • Rotameric Forms : 31P^{31}\text{P} NMR identifies dynamic rotational isomers in phosphonate derivatives, requiring low-temperature analysis for resolution .
  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) alter chemical shifts; cross-referencing multiple solvents clarifies assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas when nominal mass data is ambiguous .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.